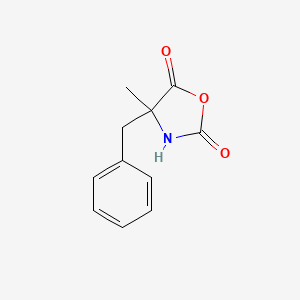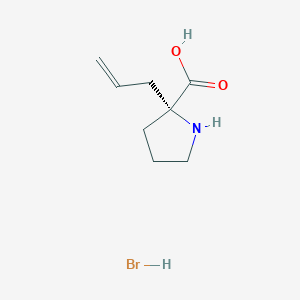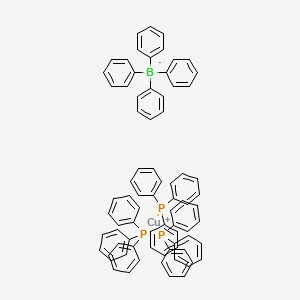
copper(1+);tetraphenylboranuide;triphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(1+);tetraphenylboranuide;triphenylphosphane is a coordination compound that features copper in the +1 oxidation state, coordinated with tetraphenylboranuide and triphenylphosphane ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);tetraphenylboranuide;triphenylphosphane typically involves the reaction of copper(I) salts with tetraphenylboranuide and triphenylphosphane ligands. One common method is to react copper(I) chloride with sodium tetraphenylboranuide and triphenylphosphane in an organic solvent such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) center. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
Copper(1+);tetraphenylboranuide;triphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: The compound can be reduced back to copper(0) under suitable conditions.
Substitution: Ligand exchange reactions can occur, where the triphenylphosphane or tetraphenylboranuide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens such as chlorine and bromine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to favor the desired ligand.
Major Products Formed
Oxidation: Copper(II) complexes with different ligands.
Reduction: Metallic copper or copper(0) complexes.
Substitution: New coordination compounds with different ligands.
科学研究应用
Copper(1+);tetraphenylboranuide;triphenylphosphane has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as an anticancer agent and its ability to interact with biological molecules such as DNA and proteins.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of copper(1+);tetraphenylboranuide;triphenylphosphane involves the interaction of the copper(I) center with various substrates. The copper(I) center can facilitate electron transfer reactions, making it an effective catalyst. In biological systems, the compound can interact with DNA and proteins, potentially leading to the disruption of cellular processes and the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- Copper(I) chloride;triphenylphosphane
- Copper(I) bromide;triphenylphosphane
- Copper(I) iodide;triphenylphosphane
Uniqueness
Copper(1+);tetraphenylboranuide;triphenylphosphane is unique due to the presence of the tetraphenylboranuide ligand, which imparts distinct electronic and steric properties to the compound. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.
属性
分子式 |
C78H65BCuP3 |
|---|---|
分子量 |
1169.6 g/mol |
IUPAC 名称 |
copper(1+);tetraphenylboranuide;triphenylphosphane |
InChI |
InChI=1S/C24H20B.3C18H15P.Cu/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-20H;3*1-15H;/q-1;;;;+1 |
InChI 键 |
XJOBSMZNWNDQQM-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


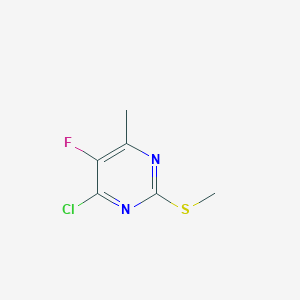
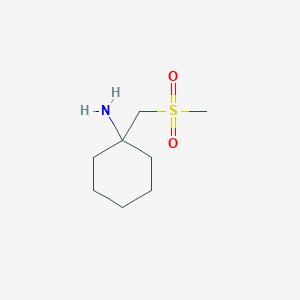
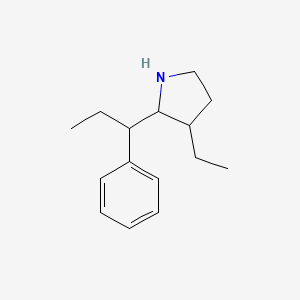
![(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B13103192.png)
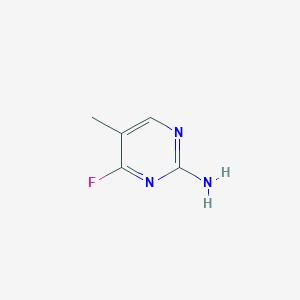
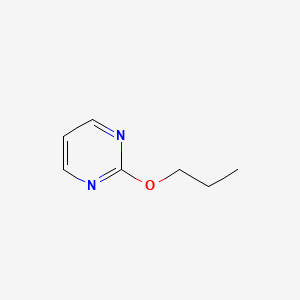
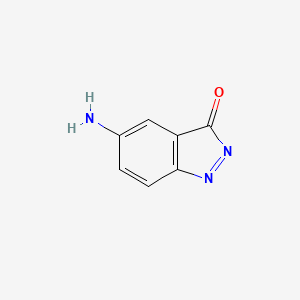
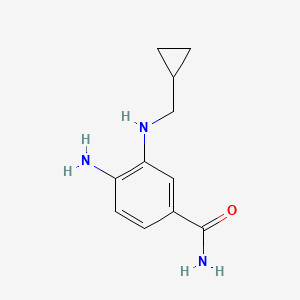
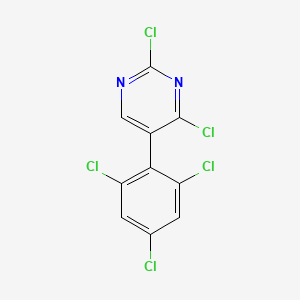

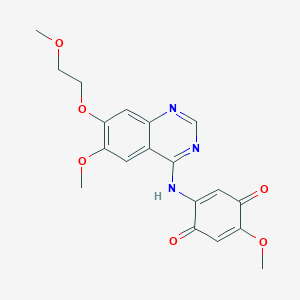
![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)
